N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, also known as SKF-82958, is a synthetic compound that belongs to the benzofuran class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other quaternary ammonium compounds, it may exhibit surfactant properties and antimicrobial activity . It could potentially interact with its targets by binding to active sites, causing conformational changes, or modulating the activity of the targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is not fully known. It may influence pathways related to its targets, leading to downstream effects. For instance, if the compound exhibits antimicrobial activity, it could disrupt bacterial cell wall synthesis or protein production, affecting the survival and growth of bacteria .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. If the compound acts as an antimicrobial, it could lead to the death of bacteria, potentially making it useful in treating bacterial infections .
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine in lab experiments is that it is a highly specific agonist for the D1 dopamine receptor, which means that its effects can be easily attributed to this receptor. However, one limitation is that it can be difficult to control the dose and duration of exposure to the compound, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease. Another area of interest is its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disease. Finally, there is also interest in exploring the potential use of N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Synthesis Methods
The synthesis of N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves several steps, including the reaction of 4-ethylbenzyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline to form the intermediate compound 4-ethylbenzyl-2,2,4-trimethyl-1,2-dihydroquinoline. This intermediate is then reacted with o-nitrophenylpropane to form the final product N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine.
Scientific Research Applications
N-(4-ethylbenzyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to act as a dopamine receptor agonist, which means it can mimic the effects of dopamine in the brain.
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2,2,4-trimethyl-3H-1-benzofuran-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-5-15-7-9-16(10-8-15)13-21-18-11-6-14(2)17-12-20(3,4)22-19(17)18/h6-11,21H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAGDLIHENAZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)C)CC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.